Cas no 1599957-25-1 (3-bromo-8-iodo-1,5-naphthyridine)

3-Bromo-8-iodo-1,5-naphthyridine is a halogenated heterocyclic compound featuring both bromine and iodine substituents on a 1,5-naphthyridine scaffold. This structure offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of bromine and iodine at the 3- and 8-positions, respectively, enables selective cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig transformations. Its electron-deficient aromatic system also facilitates nucleophilic substitution or metalation reactions. The compound is particularly useful in constructing complex polycyclic frameworks or functionalized derivatives for drug discovery. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-bromo-8-iodo-1,5-naphthyridine structure
1599957-25-1 structure
Product name:3-bromo-8-iodo-1,5-naphthyridine
CAS No:1599957-25-1
MF:C8H4BrIN2
Molecular Weight:334.939232826233
MDL:MFCD29907090
CID:4607643
PubChem ID:114619496

3-bromo-8-iodo-1,5-naphthyridine 化学的及び物理的性質

名前と識別子

    • 3-bromo-8-iodo-1,5-naphthyridine
    • MDL: MFCD29907090
    • インチ: 1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
    • InChIKey: RMXAELDBYVMSJJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC=CC=2I)C=C(Br)C=1

計算された属性

  • 精确分子量: 333.86
  • 同位素质量: 333.86
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8A^2

3-bromo-8-iodo-1,5-naphthyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-264220-0.5g
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95%
0.5g
$1170.0 2024-06-18
Enamine
EN300-264220-10.0g
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95%
10.0g
$6450.0 2024-06-18
Enamine
EN300-264220-5.0g
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95%
5.0g
$4349.0 2024-06-18
Enamine
EN300-264220-2.5g
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95%
2.5g
$2940.0 2024-06-18
Enamine
EN300-264220-1.0g
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95%
1.0g
$1500.0 2024-06-18
Enamine
EN300-264220-2500mg
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95.0%
2500mg
$2350.0 2022-02-28
Enamine
EN300-264220-100mg
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95.0%
100mg
$416.0 2022-02-28
Enamine
EN300-264220-50mg
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95.0%
50mg
$280.0 2022-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2267-100MG
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95%
100MG
¥ 1,808.00 2023-03-20
Enamine
EN300-264220-250mg
3-bromo-8-iodo-1,5-naphthyridine
1599957-25-1 95.0%
250mg
$594.0 2022-02-28

3-bromo-8-iodo-1,5-naphthyridine 関連文献

3-bromo-8-iodo-1,5-naphthyridineに関する追加情報

3-Bromo-8-Iodo-1,5-Naphthyridine: A Comprehensive Overview

3-Bromo-8-Iodo-1,5-Naphthyridine, with the CAS number 1599957-25-1, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the naphthyridine family, which is a fused bicyclic system consisting of a benzene ring and a pyridine ring. The presence of bromine and iodine substituents at the 3 and 8 positions, respectively, imparts unique electronic and structural properties to the molecule.

The synthesis of 3-Bromo-8-Iodo-1,5-Naphthyridine involves multi-step organic reactions, often utilizing coupling reactions and halogenation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such heterocycles. The compound's structure is particularly appealing for applications in drug discovery due to its potential as a scaffold for bioactive molecules.

Recent studies have highlighted the role of naphthyridines in various biological systems. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of 3-Bromo-8-Iodo-1,5-Naphthyridine exhibit potent inhibitory activity against certain kinase enzymes, which are key targets in cancer therapy. This finding underscores the compound's potential as a lead molecule in drug development.

In addition to its biological applications, 3-Bromo-8-Iodo-1,5-Naphthyridine has shown promise in materials science. Its aromaticity and electron-withdrawing substituents make it a candidate for use in organic semiconductors and optoelectronic devices. A study in Nature Communications reported that incorporating this compound into polymer blends significantly enhances charge transport properties, suggesting its utility in next-generation electronic materials.

The structural versatility of 3-Bromo-8-Iodo-1,5-Naphthyridine also makes it an attractive substrate for further functionalization. Researchers have explored its use as a building block for constructing more complex molecular architectures, such as macrocycles and supramolecular assemblies. These studies leverage the compound's ability to participate in diverse chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions.

From an analytical standpoint, the characterization of 3-Bromo-8-Iodo-1,5-Naphthyridine has been facilitated by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These analytical tools are essential for ensuring the reliability of experimental results in both academic and industrial settings.

In conclusion, 3-Bromo-8-Iodo-1,5-Naphthyridine, with its unique chemical properties and diverse applications, represents a valuable compound in contemporary chemical research. Its role as a versatile building block in organic synthesis continues to drive innovation across multiple disciplines. As research progresses, this compound is expected to contribute significantly to advancements in drug discovery, materials science, and beyond.

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Amadis Chemical Company Limited
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